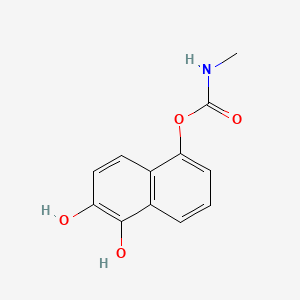
(2-Methylnaphthalen-1-yl)methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylnaphthalen-1-yl)methyl thiocyanate is an organic compound characterized by a naphthalene ring substituted with a methyl group at the second position and a thiocyanate group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylnaphthalen-1-yl)methyl thiocyanate typically involves the reaction of 2-methylnaphthalene with thiocyanogen or thiocyanate salts under specific conditions. One common method includes the use of a halogenating agent such as bromine to form 2-methylnaphthalene-1-bromide, which then reacts with potassium thiocyanate in an organic solvent like acetone to yield the desired thiocyanate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation followed by thiocyanation processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the thiocyanate group can yield amines or other sulfur-containing derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed:
Oxidation: 2-Methylnaphthalene-1-carboxylic acid.
Reduction: 2-Methylnaphthalen-1-ylmethylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
(2-Methylnaphthalen-1-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (2-Methylnaphthalen-1-yl)methyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can participate in nucleophilic attack, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence biological pathways and chemical reactions, making the compound useful in diverse applications.
相似化合物的比较
2-Methylnaphthalene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Naphthylmethyl thiocyanate: Similar structure but with the methyl group at a different position, leading to different reactivity and applications.
Naphthalene-1-thiol: Contains a thiol group instead of a thiocyanate group, resulting in different chemical properties.
Uniqueness: (2-Methylnaphthalen-1-yl)methyl thiocyanate is unique due to the presence of both a methyl group and a thiocyanate group on the naphthalene ring. This combination imparts distinct reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
14568-62-8 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC 名称 |
(2-methylnaphthalen-1-yl)methyl thiocyanate |
InChI |
InChI=1S/C13H11NS/c1-10-6-7-11-4-2-3-5-12(11)13(10)8-15-9-14/h2-7H,8H2,1H3 |
InChI 键 |
CTKGDSSMFVAVRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



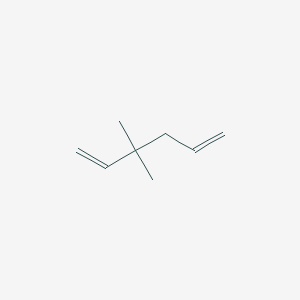
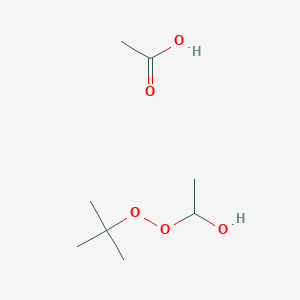
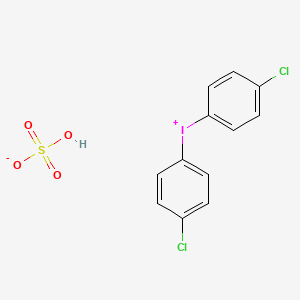
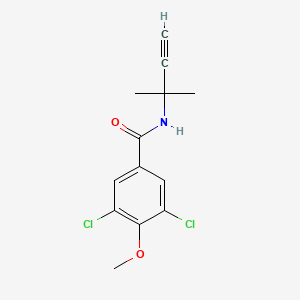



![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

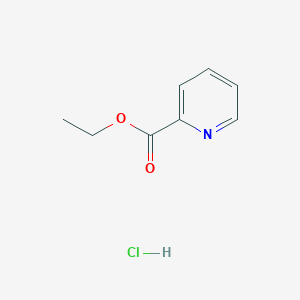

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
